(b-Asp5)-Delta-Sleep Inducing Peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(B-Asp5)-Delta-Sleep Inducing Peptide, commonly known as DSIP, is a neuropeptide that was first discovered in 1974. DSIP is a naturally occurring peptide that is found in the brain and has been shown to induce sleep in animals and humans. It is a promising therapeutic target for the treatment of sleep disorders.

科学的研究の応用

Host-Pathogen Interactions

(a) Export Pathway in Toxoplasma gondii Infection:(b-Asp5)-Delta-Sleep Inducing Peptide (Isoasp(5)-dsip): plays a crucial role in the host-pathogen interactions during Toxoplasma gondii infection. Researchers have identified a novel host cell effector export pathway that requires the Golgi-resident aspartyl protease 5 (ASP5). ASP5 cleaves a highly constrained amino acid motif similar to the PEXEL-motif found in Plasmodium parasites. This pathway controls the export of Toxoplasma effectors into the infected host cell, influencing thousands of transcriptional changes in the host. Ultimately, this machinery attenuates the virulence of Δasp5 tachyzoites in vivo .

Vasopressin Derivatives

(a) [B-Asp5]vasopressin: [B-Asp5]vasopressin is a derivative of vasopressin, a peptide hormone involved in regulating water balance and blood pressure. This modified form has potential applications in various fields, including drug delivery and biomedical research. Its unique properties make it an interesting candidate for targeted therapies and physiological studies .

Surface Modification in Nanoparticles

(a) Silica-Based Nanoparticles: Surface modification is critical for tailoring the properties of nanoparticles. Silica-based nanoparticles, when properly functionalized, find applications in advanced catalysis, drug delivery, biomedical devices, environmental remediation, and wastewater treatment. The specific modification of the silica surface significantly impacts its behavior in these diverse applications .

Interdisciplinary Research Impact

(a) Correlation Between Interdisciplinarity and Technological Impact: Recent studies have explored the relationship between interdisciplinarity in scientific research and its technological impact. Metrics such as variety, balance, disparity, and Rao-Stirling interdisciplinarity indices have been analyzed. Understanding how interdisciplinary approaches influence technological outcomes can guide future research strategies .

作用機序

Target of Action

It is known that the formation of isoaspartate (isoasp) sites in proteins is a major source of spontaneous protein damage under physiological conditions .

Mode of Action

Isoasp(5)-dsip, or (b-Asp5)-Delta-Sleep Inducing Peptide, is formed via succinimide-linked deamidation of asparagine or dehydration of aspartate . This process involves the formation of a five-membered cyclic succinimide intermediate . The formation of isoAsp leads to significant changes in protein structure, which can affect their function .

Biochemical Pathways

The formation of isoAsp sites and their subsequent correction by protein L-isoaspartyl O-methyltransferase (PIMT) is believed to constitute an important pathway of protein damage and repair . The formation of isoAsp can lead to a large displacement of the side chain of certain amino acids, and decreased electrostatic interactions .

Pharmacokinetics

It is known that the isomerization of aspartate and deamidation of asparagine, which result in the formation of isoasp, occur non-enzymatically under physiological conditions .

Result of Action

The formation of isoAsp can have significant effects on protein function. For example, it can lead to changes in protein structure, which can affect their stability and activity . In some cases, the formation of isoAsp can lead to precipitation, changes in immunogenicity, or other significant attributes .

Action Environment

Environmental factors such as temperature and pH can influence the rate of isomerization and deamidation, and thus the formation of isoAsp . Furthermore, the presence of certain amino acids in the protein sequence can also influence the rate of these reactions .

特性

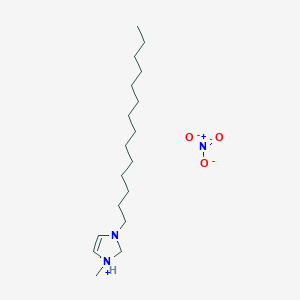

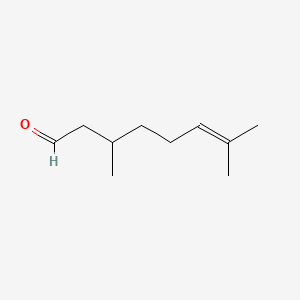

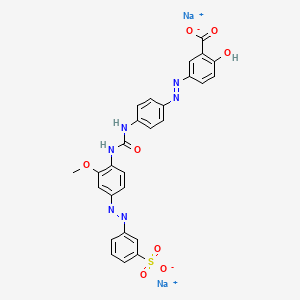

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEQPJVCJLUAOE-GFVHOAGBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

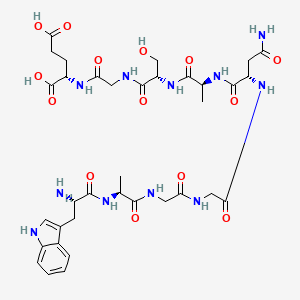

CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

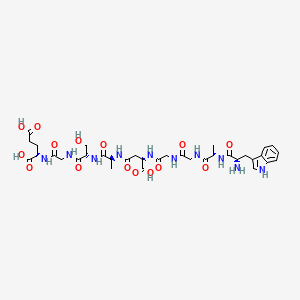

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(b-Asp5)-Delta-Sleep Inducing Peptide | |

CAS RN |

82602-88-8 |

Source

|

| Record name | delta Sleep-inducing peptide, isoasp(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082602888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。